![molecular formula C17H19NO5S B5653048 N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B5653048.png)
N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine
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Overview
Description
N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional phenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(2-phenylethyl)glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be summarized as follows:
4-methoxybenzenesulfonyl chloride+N-(2-phenylethyl)glycinetriethylaminethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of N-[(4-hydroxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine.
Reduction: Formation of N-[(4-methoxyphenyl)sulfide]-N-(2-phenylethyl)glycine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with proteins, potentially inhibiting their function. The phenyl and methoxyphenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine
- N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine
- N-[(4-nitrophenyl)sulfonyl]-N-(2-phenylethyl)glycine
Uniqueness
N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-23-15-7-9-16(10-8-15)24(21,22)18(13-17(19)20)12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVXICVKUBRYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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